molecular formula C12H8N2O5 B1395440 4-(4-Nitrophenoxy)pyridine-2-carboxylic acid CAS No. 1184827-15-3

4-(4-Nitrophenoxy)pyridine-2-carboxylic acid

Cat. No.: B1395440
CAS No.: 1184827-15-3
M. Wt: 260.2 g/mol
InChI Key: BFNWVKMNCATLFU-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C12H8N2O5 It is characterized by the presence of a nitrophenoxy group attached to a pyridine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)pyridine-2-carboxylic acid typically involves the reaction of 4-nitrophenol with 2-chloropyridine-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 4-(4-Aminophenoxy)pyridine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenoxy and carboxylic acid groups can play a crucial role in binding to target molecules and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminophenoxy)pyridine-2-carboxylic acid
  • 4-(4-Methoxyphenoxy)pyridine-2-carboxylic acid
  • 4-(4-Chlorophenoxy)pyridine-2-carboxylic acid

Uniqueness

4-(4-Nitrophenoxy)pyridine-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications. Additionally, the combination of the nitrophenoxy and pyridine-2-carboxylic acid moieties offers a unique structural framework for exploring various applications.

Properties

IUPAC Name

4-(4-nitrophenoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-12(16)11-7-10(5-6-13-11)19-9-3-1-8(2-4-9)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNWVKMNCATLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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